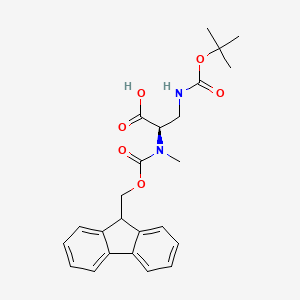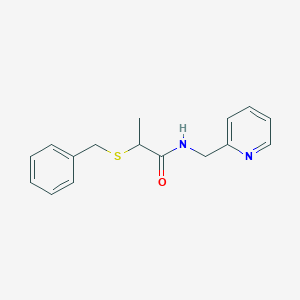
2-benzylsulfanyl-N-(pyridin-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)-N-(pyridin-2-ylmethyl)propanamide is an organic compound that features a benzylthio group attached to a propanamide backbone, with a pyridin-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-N-(pyridin-2-ylmethyl)propanamide typically involves the following steps:
Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzylthiol.
Amidation Reaction: The benzylthiol is then reacted with 2-(pyridin-2-ylmethyl)propanoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzylthio derivatives.
Scientific Research Applications
2-(Benzylthio)-N-(pyridin-2-ylmethyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may be exploited in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-N-(pyridin-2-ylmethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylthio group can participate in redox reactions, while the pyridin-2-ylmethyl group can engage in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)acetamide: Lacks the pyridin-2-ylmethyl group, making it less versatile in terms of interactions.
N-(Pyridin-2-ylmethyl)propanamide: Lacks the benzylthio group, reducing its potential for redox reactions.
Uniqueness
2-(Benzylthio)-N-(pyridin-2-ylmethyl)propanamide is unique due to the presence of both the benzylthio and pyridin-2-ylmethyl groups, which confer a combination of redox activity and potential for diverse interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C16H18N2OS |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(pyridin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C16H18N2OS/c1-13(20-12-14-7-3-2-4-8-14)16(19)18-11-15-9-5-6-10-17-15/h2-10,13H,11-12H2,1H3,(H,18,19) |
InChI Key |
BGDWDIGSBGFSPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


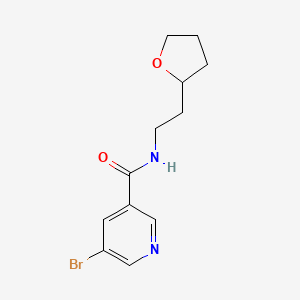
![7,7-Difluoro-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14906410.png)
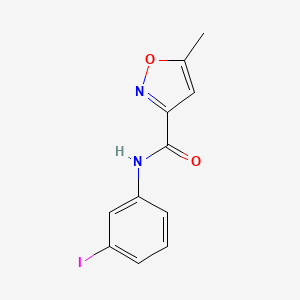
![3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14906425.png)
![2-Oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14906431.png)

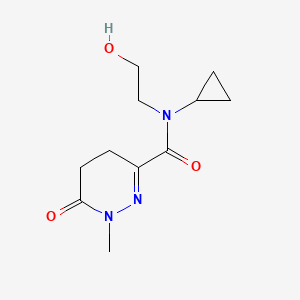
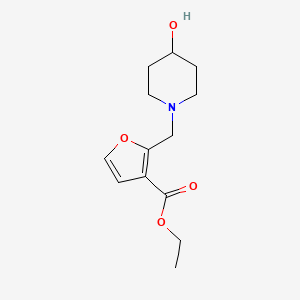
![(3|A,9R)-(3''|A,9''R)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14906451.png)
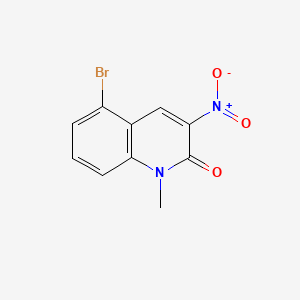
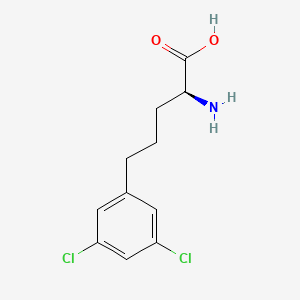
![n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14906493.png)
